molecular formula C5H2BrF2N B1273220 2-Bromo-3,5-difluoropyridine CAS No. 660425-16-1

2-Bromo-3,5-difluoropyridine

Katalognummer: B1273220
CAS-Nummer: 660425-16-1
Molekulargewicht: 193.98 g/mol
InChI-Schlüssel: PAYLLTXDCVQGLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3,5-difluoropyridine is an organic compound with the molecular formula C5H2BrF2N. It is a halogenated pyridine derivative, characterized by the presence of bromine and fluorine atoms on the pyridine ring. This compound is a colorless liquid with a bitter taste and is known for its low solubility in water but higher solubility in organic solvents like ether and methanol .

Eigenschaften

IUPAC Name

2-bromo-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYLLTXDCVQGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382528
Record name 2-Bromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660425-16-1
Record name 2-Bromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,5-difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Potassium Fluoride (KF) and Cesium Fluoride (CsF) Systems

A patented method employs KF/CsF mixtures in polar aprotic solvents (e.g., sulfolane) with phase-transfer catalysts (PTCs) like tetraalkylurea or dialkyl-alkyleneurea. For example:

  • Reactants : 2,3,5-Trichloropyridine or 3,5-dichloro-2-fluoropyridine
  • Conditions : 180–240°C, 12–24 hours, with 5–30% tetralkylurea
  • Catalysts : 18-Crown-6 ether or tetraethylene glycol dimethyl ether (1–40% w/w)
  • Yield : ~40% 5-chloro-2,3-difluoropyridine (CDFP) alongside 3,5-dichloro-2-fluoropyridine (DCFP)
Parameter Optimized Values
Temperature 180–240°C
Catalyst Loading 1–40% (PTC), 4–6% (K₂CO₃)
Reaction Time 12–24 hours
Major Product CDFP (40%) + DCFP (30.2%)

This method avoids distillation, reducing energy costs and improving industrial scalability.

Bromination of Fluorinated Pyridines

Alternative routes involve brominating pre-fluorinated pyridines. For instance:

  • Substrate : 3,5-Difluoropyridine
  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)
  • Conditions : Controlled temperatures, inert atmosphere
    This approach is less common due to lower regioselectivity compared to halogen exchange.

Lithiation and Electrophilic Substitution

Lithiation enables precise functionalization at specific positions, particularly for synthesizing complex derivatives.

n-Butyllithium-Mediated Lithiation

In a representative protocol:

  • Lithiation : 2,4,6-Tribromo-3,5-difluoropyridine reacts with n-BuLi in diethyl ether at −78°C, forming 4-lithio-2,6-dibromo-3,5-difluoropyridine.
  • Electrophile Addition : Lithiated intermediates react with electrophiles (e.g., alkyl halides, aryl boronic acids) to introduce substituents.
  • Workup : Quenching with water, followed by extraction and purification via silica gel chromatography.
Step Conditions Outcome
Lithiation −78°C, 90 min 4-Lithio intermediate (δF = −89.7 ppm)
Electrophile Addition RT, overnight Substituted pyridine derivatives
Purification Column chromatography >90% purity

This method is flexible for installing diverse functional groups but requires cryogenic conditions.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable coupling with aryl or heteroaryl groups, though applications for this compound are less documented.

Challenges and Optimization Strategies

Acid Scavengers and Catalysts

  • K₂CO₃ : Neutralizes HF byproducts, preventing corrosion and slowing reaction rates.
  • Crown Ethers : Improve PTC efficiency, reducing catalyst load by up to 40%.

Temperature Control

High temperatures (180–240°C) accelerate halogen exchange but risk side reactions (e.g., over-fluorination). Pressure reactors may be employed to maintain volatility of low-boiling products like CDFP.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
KF/CsF in Sulfolane KF, CsF, PTC 180–240°C, 12–24 h 40–50% Scalable, no distillation
n-BuLi Lithiation n-BuLi, Electrophiles −78°C → RT, 90 min >90% High precision, diverse products
Bromination Br₂, NBS Inert atmosphere, RT Moderate Simple, low regioselectivity

Analyse Chemischer Reaktionen

2-Bromo-3,5-difluoropyridine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Bromo-3,5-difluoropyridine serves as a crucial building block in the synthesis of more complex fluorinated compounds. These compounds are valuable in various chemical reactions and studies due to their unique reactivity profiles. The compound undergoes several types of chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles under suitable conditions, yielding various fluorinated pyridine derivatives.
  • Oxidation and Reduction : Although less documented, the compound can potentially participate in oxidation and reduction reactions depending on the reagents used.

Biology and Medicine

Fluorinated pyridines, including this compound, are being explored for their potential pharmaceutical applications. The unique properties of these compounds make them suitable candidates for drug development:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to elucidate specific mechanisms.
  • Inhibition of Cytochrome P450 Enzymes : This compound has shown inhibitory effects on cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can significantly affect drug clearance rates in vivo.

Industry

In industrial applications, this compound is utilized in producing materials for electronics, including liquid crystals and dyes. Its stability and reactivity make it suitable for various applications in material science.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antiparasitic Activity : Research focusing on optimizing fluorinated pyridines for antimalarial therapies highlighted how structural modifications could enhance efficacy against Plasmodium falciparum.
  • Drug Metabolism Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes revealed significant alterations in metabolic pathways, impacting drug-drug interactions in polypharmacy scenarios.
  • Pharmacological Profiles : The unique structure of this compound may enhance bioavailability and efficacy across various therapeutic contexts. Compounds with similar structures have been investigated for treating conditions such as cancer and infectious diseases.

Wirkmechanismus

The mechanism of action of 2-Bromo-3,5-difluoropyridine largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the presence of the bromine atom, which can be substituted under suitable conditions. The molecular targets and pathways involved in its biological applications are still under investigation, but its unique structure makes it a valuable compound for further research .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-3,5-difluoropyridine can be compared with other halogenated pyridines, such as:

  • 2-Fluoro-3,5-dibromopyridine
  • 2-Chloro-3,5-difluoropyridine
  • 2-Iodo-3,5-difluoropyridine

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications.

Biologische Aktivität

2-Bromo-3,5-difluoropyridine (C5H2BrF2N) is an organic compound belonging to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine substituents on the pyridine ring, which significantly influence its biological activity and pharmacological potential. The compound is a colorless liquid with low water solubility but higher solubility in organic solvents, making it a versatile building block in chemical synthesis and medicinal chemistry.

The synthesis of this compound typically involves the reaction of 3,5-difluoropyridine with hydrogen bromide in the presence of suitable catalysts such as sodium hydroxide or potassium carbonate. This reaction facilitates the formation of the desired brominated product while optimizing yield and purity through controlled conditions.

Fluorinated compounds like this compound exhibit unique biological activities due to their altered pharmacokinetics compared to non-fluorinated analogs. The compound has been identified as a substrate for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to significant alterations in the pharmacokinetic profiles of co-administered drugs, potentially enhancing therapeutic outcomes or causing adverse effects .

Biological Activity and Pharmacological Applications

Research indicates that this compound possesses several biological activities that are being explored for pharmaceutical applications:

  • Antimicrobial Activity : Early studies have suggested potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Inhibition of Cytochrome P450 Enzymes : The compound shows inhibitory effects on cytochrome P450 enzymes, which can affect drug metabolism and clearance rates in vivo .
  • Pharmacological Profiles : Its unique structure may enhance bioavailability and efficacy in various therapeutic contexts. Compounds with similar structures have been investigated for use in treating conditions such as cancer and infectious diseases.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antiparasitic Activity : A study focused on the optimization of fluorinated pyridines for antimalarial therapies highlighted how structural modifications could enhance activity against Plasmodium falciparum. The incorporation of pyridine derivatives showed varying degrees of efficacy against malaria parasites .
  • Drug Metabolism Studies : Research indicated that this compound's interaction with cytochrome P450 enzymes can significantly alter metabolic pathways. This has implications for drug-drug interactions in polypharmacy scenarios .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other halogenated pyridines:

CompoundStructureBiological Activity
This compoundC5H2BrF2NCytochrome P450 inhibition
2-Fluoro-3,5-dibromopyridineC5H4Br2FNAntimicrobial properties
2-Chloro-3,5-difluoropyridineC5H3ClF2NEnhanced bioavailability
2-Iodo-3,5-difluoropyridineC5H2I1F2NPotential anticancer activity

Q & A

Basic Research Questions

Q. What is a reliable method for synthesizing 2-bromo-3,5-difluoropyridine, and how can reaction conditions be optimized?

  • Methodology : Start with 3,5-difluoropyridine as a precursor. Bromination can be achieved using bromine (Br₂) in fuming sulfuric acid (oleum) at 0–5°C, followed by controlled reflux (2–4 hours). Quench the reaction with ice, neutralize with 10N NaOH to pH 12, and extract with dichloromethane. Purify via column chromatography (silica gel, hexane:EtOAc 9:1) .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1.5–2.0 equiv Br₂) to minimize di-substitution byproducts.

Q. How can I confirm the regioselectivity of bromine substitution in this compound?

  • Analytical Approach : Use ¹⁹F NMR to distinguish fluorine environments. The deshielded F at C-3 (due to bromine’s electron-withdrawing effect) will show a distinct shift (~δ -110 ppm). Compare with DFT calculations (e.g., Gaussian09) to predict substituent effects on ring electron density .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Protocol : After extraction, employ HPLC (C18 column, acetonitrile:water 70:30) to separate isomers. Validate purity via GC (>98% by area) or elemental analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki) with this compound?

  • Experimental Design : Test Pd(PPh₃)₄ or XPhos Pd G3 catalysts in THF/water (3:1) with aryl boronic acids. Fluorine’s electron-withdrawing nature enhances oxidative addition but may slow transmetallation. Use kinetic studies (NMR monitoring) to compare rates with non-fluorinated analogs .
  • Data Interpretation : Lower yields in meta-substituted products may arise from fluorine’s ortho-directing effects. Optimize by adding K₂CO₃ (2.5 equiv) to stabilize intermediates.

Q. What spectroscopic methods resolve contradictions in structural assignments for derivatives of this compound?

  • Multimodal Analysis : Combine X-ray crystallography (for unambiguous confirmation) with 2D NMR (¹H-¹³C HSQC, HMBC) to assign coupling patterns. For ambiguous cases, use high-resolution mass spectrometry (HRMS) to verify molecular ions .

Q. How can I assess the stability of this compound under varying pH and temperature conditions?

  • Stability Protocol : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) and HPLC . Fluorine’s inductive effect enhances stability in acidic conditions but may promote hydrolysis at high pH .

Methodological Challenges & Solutions

Q. What strategies mitigate low yields in nucleophilic aromatic substitution (NAS) reactions with this compound?

  • Optimization : Replace traditional solvents (DMF) with DMAc or DMI to reduce side reactions. Add CuI (10 mol%) to catalyze amination or alkoxylation. For bulky nucleophiles, use microwave-assisted heating (120°C, 30 min) .

Q. How can I design a kinetic isotope effect (KIE) study to probe reaction mechanisms involving this compound?

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2-bromo-3,5-difluoro-[²H₃]pyridine) via H/D exchange (D₂O, Pd/C, 80°C). Compare rate constants (kH/kD) in SNAr reactions to distinguish concerted vs. stepwise pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,5-difluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,5-difluoropyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.